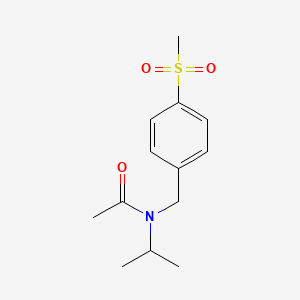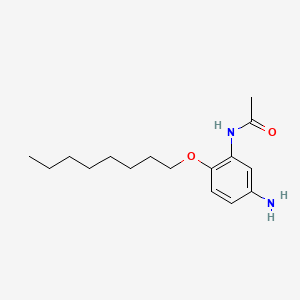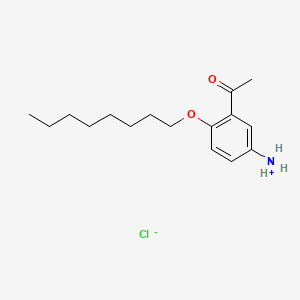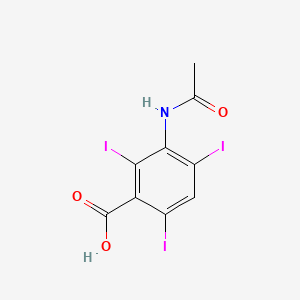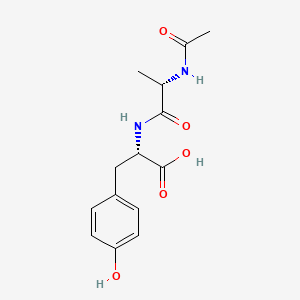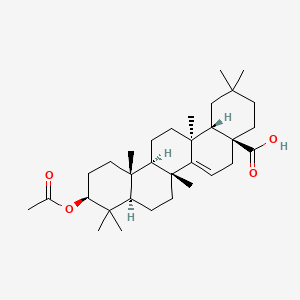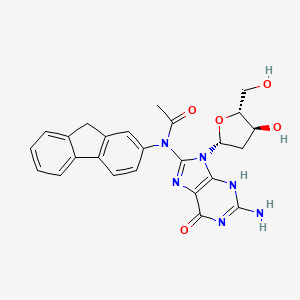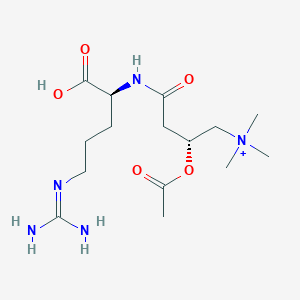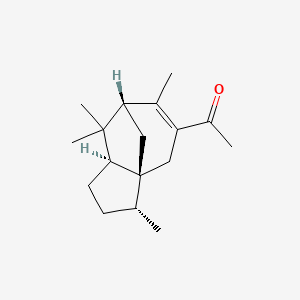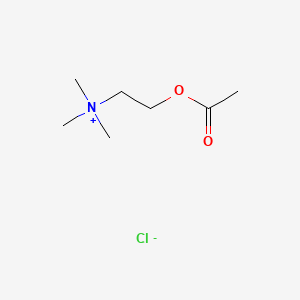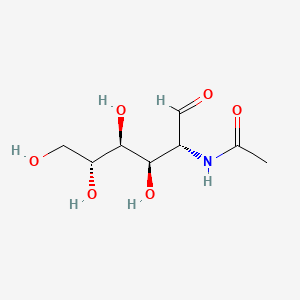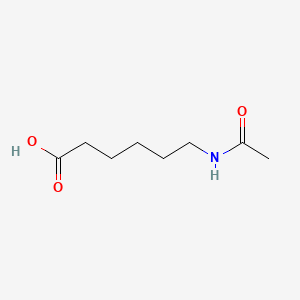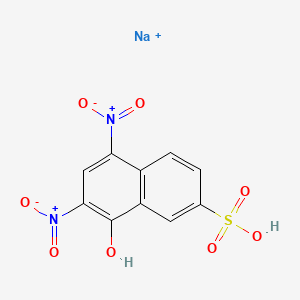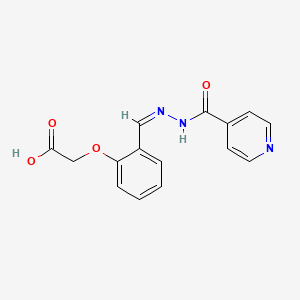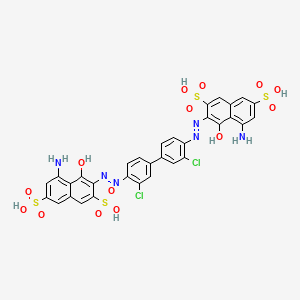
Afridol Blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afridol Blue is a tetrogenic agent.
Wissenschaftliche Forschungsanwendungen
Identification in Acid Disazo Dyes
Afridol Blue, along with other dyes like Trypan Blue and Evans Blue, can be identified through paper electrophoresis. This method distinguishes these dyes based on the reduction products of their azo linkages, using sodium dithionite (Na2S2O4) (Lloyd & Beck, 1964).
Chromatography of Plasma Proteins
Afridol Blue, through its variant Affi-gel Blue, is used in the chromatography of plasma proteins. The fractionation process on immobilized Cibacron Blue F3-GA (Affi-gel Blue) depends on conditions like pH, ionic strength, and temperature, indicating the dye's interaction with plasma proteins (Gianazza & Arnaud, 1982).
Trypanocidal Action
Afridol Violet, an isomer of Afridol Blue, demonstrates trypanocidal action. Chlorazol Fast Pink BKS, derived from Afridol Violet, shows significant trypanocidal effects, slightly less active than Germanin but with higher toxicity (Huggett & Suffolk, 1936).
Protein Analysis in Biological Samples
Affi-Gel Blue, related to Afridol Blue, is utilized in protein analysis in biological samples, specifically in the enhancement of protein spot visibility in proteomic studies. This application is crucial in the discovery and identification of disease-associated biomarkers in serum (Ahmed et al., 2003).
Staining Method in Cell Analysis
Afridol Blue variants, such as Trypan Blue, are used in staining methods for quenching autofluorescence in cell analysis. This technique is vital for improving protein expression analysis in cells like Retinal pigment epithelial (RPE) cells (Srivastava et al., 2011).
Eigenschaften
CAS-Nummer |
3627-06-3 |
|---|---|
Produktname |
Afridol Blue |
Molekularformel |
C32H22Cl2N6O14S4 |
Molekulargewicht |
913.7 g/mol |
IUPAC-Name |
5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H22Cl2N6O14S4/c33-19-7-13(1-3-23(19)37-39-29-25(57(49,50)51)9-15-5-17(55(43,44)45)11-21(35)27(15)31(29)41)14-2-4-24(20(34)8-14)38-40-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-22(36)28(16)32(30)42/h1-12,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI-Schlüssel |
SXDHWXDZNGOXER-HVMBLDELSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Afridol Blue; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



